molecular formula C16H21N3O4 B6800892 N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800892
M. Wt: 319.36 g/mol
InChI Key: UYYFMCFANIFLSU-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxyethoxy group and a bicyclic octane structure

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-22-7-8-23-15-14(3-2-6-17-15)18-16(21)19-11-4-5-12(19)10-13(20)9-11/h2-3,6,11-12H,4-5,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYFMCFANIFLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)NC(=O)N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of a pyridine derivative with a methoxyethoxy group. This is followed by the formation of the bicyclic octane structure through a series of cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a methoxyethoxy-substituted pyridine ring and a bicyclic octane structure. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

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